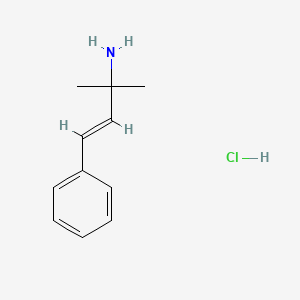
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride is a chemical compound with a unique structure that includes a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a suitable precursor to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methyl-4-phenylbut-3-en-2-amine: The base form without the hydrochloride salt.
Phenylbutylamines: Compounds with similar structures but different substituents.
Uniqueness
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(E)-2-methyl-4-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2,12)9-8-10-6-4-3-5-7-10;/h3-9H,12H2,1-2H3;1H/b9-8+; |
InChI Key |
NKNCOSOAJOMAAA-HRNDJLQDSA-N |
Isomeric SMILES |
CC(C)(/C=C/C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C=CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















